molecular formula C₁₈H₂₈N₂O₃ B1145700 Pregabalin carbamate CAS No. 930280-44-7

Pregabalin carbamate

Cat. No.: B1145700
CAS No.: 930280-44-7
M. Wt: 320.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pregabalin carbamate is a useful research compound. Its molecular formula is C₁₈H₂₈N₂O₃ and its molecular weight is 320.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pregabalin's Increasing Use and Associated Risks : Pregabalin's dispensing in Australia dramatically increased from 2013, along with a rise in intentional poisonings and deaths. This highlights the drug's potential for misuse, particularly when co-prescribed with opioids or benzodiazepines (Cairns et al., 2018).

  • Neuropsychotropic Effects : Pregabalin shows potential in treating a variety of psychiatric disorders due to its analgesic, anxiolytic, anticonvulsant, and sleep enhancement effects (Marks et al., 2009).

  • Safety in Neuropathic Pain Management : Pregabalin is well-tolerated for neuropathic pain management, with limited metabolic, idiosyncratic, or teratogenic adverse effects (Toth, 2014).

  • Opioid-Related Death Risk : Concurrent use of pregabalin and opioids significantly increases the risk of opioid-related death, warranting caution in prescribing these medications together (Gomes et al., 2018).

  • Binding to Calcium Channels : Pregabalin's main mechanism involves binding to α(2)δ-1 and α(2)δ-2 calcium channel subunits, without significant interaction with other receptors or ion channels (Li et al., 2011).

  • Use in Refractory Epilepsy : Pregabalin is effective as an adjunctive treatment in refractory partial epilepsy (Hamandi & Sander, 2006).

  • Treatment of Chronic Pruritus : Pregabalin demonstrates efficacy in treating chronic pruritus, a symptom of various dermatological conditions (Park et al., 2012).

  • Anxiolytic Properties : Pregabalin is effective in treating various anxiety disorders due to its inhibitory modulation of neuronal excitability (Lauria-Horner & Pohl, 2003).

  • Retinal Neuroprotection in Diabetic Rats : Pregabalin affords retinal neuroprotection, reducing neuroinflammation, apoptosis, and oxidative stress in diabetic retinopathy (Ali et al., 2019).

  • Potential for Transdermal Application : Transdermal administration of pregabalin could minimize CNS-mediated side effects seen in oral administration (Fukasawa et al., 2014).

  • In Vitro Genotoxicity Study : Pregabalin showed dose-dependent cytogenetic activity in vitro, increasing SCE frequencies and diminishing PRI levels in normal human lymphocyte cultures (Dermitzoglou et al., 2013).

Mechanism of Action

Target of Action

Pregabalin carbamate, also known as methyl N-[(2R)-4-methyl-2-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]pentyl]carbamate, primarily targets the α2δ-1 and α2δ-2 subunits of voltage-activated calcium channels . These subunits are auxiliary components of the high voltage-activated calcium channels and are expressed in neurons as well as heart and skeletal muscle tissue .

Mode of Action

This compound interacts with its targets by binding to the α2δ-1 and α2δ-2 subunits . This binding inhibits cellular calcium influx, thereby attenuating neurotransmission .

Biochemical Pathways

The binding of pregabalin to the α2δ subunits inhibits the release of excitatory neurotransmitters including glutamate, norepinephrine (noradrenaline), serotonin, dopamine, substance P, and calcitonin gene-related peptide . This action reduces hyperexcitation in ascending pain pathways .

Pharmacokinetics

Pregabalin is rapidly absorbed after oral ingestion, with a bioavailability of ≥90% . Its absorption and entry into the CNS are dependent on active transport via the L-type amino acid transporter 1 . The pharmacokinetic properties of pregabalin are dose proportional .

Result of Action

The result of pregabalin’s action is the suppression of seizures and the management of pain . By controlling neuronal hyperexcitability, pregabalin demonstrates clear efficacy in pain management .

Action Environment

The action, efficacy, and stability of pregabalin can be influenced by environmental factors. For instance, the presence of food can affect the pharmacokinetic properties of pregabalin . Furthermore, the bioavailability of pregabalin can be affected by the fat or caloric content of an accompanying meal .

Safety and Hazards

Pregabalin has been linked to a number of adverse effects, including drowsiness, breathing problems, and increased risk of addiction when taken at high doses over a long period of time .

Biochemical Analysis

Biochemical Properties

Pregabalin carbamate interacts with the α2δ subunit of voltage-gated calcium channels, inhibiting calcium influx and subsequent release of excitatory neurotransmitters . This interaction reduces neuronal excitability and has a calming effect on the nervous system .

Cellular Effects

This compound influences cell function by reducing the release of neurotransmitters, thereby decreasing neuronal excitability .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the α2δ subunit of voltage-gated calcium channels . This binding inhibits calcium influx into neurons, reducing the release of excitatory neurotransmitters .

Temporal Effects in Laboratory Settings

Pregabalin, the parent compound, has been shown to have a half-life of approximately 6 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound likely vary with different dosages, similar to pregabalin. For instance, gabapentin, a drug similar to pregabalin, showed linear pharmacokinetics from 2.5 to 7.5 mg/kg in cats .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as pregabalin, which is not extensively metabolized in humans . The majority of pregabalin is excreted unchanged in the urine .

Transport and Distribution

This compound is likely transported and distributed within cells and tissues in a manner similar to pregabalin. Pregabalin is recognized as a substrate by L-type amino acid transporter 1 (LAT1/SLC7A5), which mediates its transport across the blood-brain barrier .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in areas rich in voltage-gated calcium channels, such as the neuronal cell membrane .

Properties

IUPAC Name

methyl N-[(2R)-4-methyl-2-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]pentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-13(2)10-15(12-19-18(22)23-4)11-17(21)20-14(3)16-8-6-5-7-9-16/h5-9,13-15H,10-12H2,1-4H3,(H,19,22)(H,20,21)/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWKLUPDGNLYIW-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)NC(C)C1=CC=CC=C1)CNC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C[C@@H](CC(C)C)CNC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.